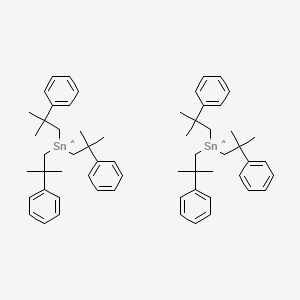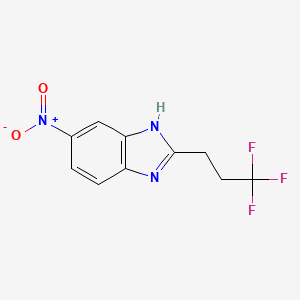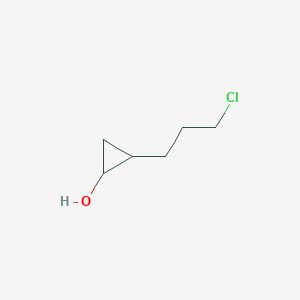
4-(2-Bromo-phenoxy)-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromo-phenoxy)-pyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines. The compound features a pyrimidine ring substituted with a 2-bromo-phenoxy group. This structure imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-phenoxy)-pyrimidine typically involves the reaction of 2-bromo-phenol with a pyrimidine derivative. One common method includes the following steps:
Bromination of Phenol: 2-Bromo-phenol is synthesized by brominating phenol using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of this compound: The 2-bromo-phenol is then reacted with a pyrimidine derivative under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-phenoxy)-pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenoxy radicals or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 4-(2-amino-phenoxy)-pyrimidine or 4-(2-alkoxy-phenoxy)-pyrimidine.
Oxidation Products: Phenoxy radicals or quinones.
Coupling Products: Biaryl compounds or more complex heterocycles.
Scientific Research Applications
4-(2-Bromo-phenoxy)-pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-phenoxy)-pyrimidine depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to modulate signaling pathways in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloro-phenoxy)-pyrimidine: Similar structure but with a chlorine atom instead of bromine.
4-(2-Fluoro-phenoxy)-pyrimidine: Contains a fluorine atom, leading to different reactivity and biological activity.
4-(2-Methyl-phenoxy)-pyrimidine: Substituted with a methyl group, affecting its chemical properties and applications.
Uniqueness
4-(2-Bromo-phenoxy)-pyrimidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. The bromine atom also influences the compound’s biological activity, making it a valuable scaffold in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C10H7BrN2O |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
4-(2-bromophenoxy)pyrimidine |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-2-4-9(8)14-10-5-6-12-7-13-10/h1-7H |
InChI Key |
VMERCKYKUOVMFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=NC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



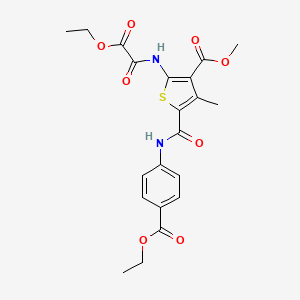
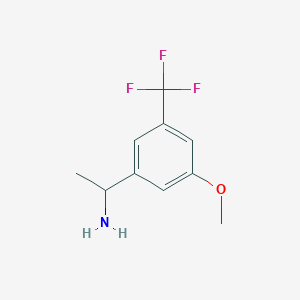


![1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(1-sulfo-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylic acid](/img/structure/B12065253.png)
